Cas no 81992-99-6 (1H-Pyrrole-3-carbonitrile, 4-[4-chloro-2-(2-fluorobenzoyl)phenyl]-)
![1H-Pyrrole-3-carbonitrile, 4-[4-chloro-2-(2-fluorobenzoyl)phenyl]- structure](https://www.kuujia.com/scimg/cas/81992-99-6x500.png)
81992-99-6 structure
Product name:1H-Pyrrole-3-carbonitrile, 4-[4-chloro-2-(2-fluorobenzoyl)phenyl]-
1H-Pyrrole-3-carbonitrile, 4-[4-chloro-2-(2-fluorobenzoyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole-3-carbonitrile, 4-[4-chloro-2-(2-fluorobenzoyl)phenyl]-
- 4-[4-chloro-2-(2-fluorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile
- ASDAHLYZLZIMRB-UHFFFAOYSA-N
- 4-[2-(2-fluorobenzoyl)-4-chlorophenyl]-1H-pyrrole-3-carbonitrile
- DTXSID30517095
- SCHEMBL10807754
- 81992-99-6
-
- Inchi: InChI=1S/C18H10ClFN2O/c19-12-5-6-13(16-10-22-9-11(16)8-21)15(7-12)18(23)14-3-1-2-4-17(14)20/h1-7,9-10,22H
- InChI Key: ASDAHLYZLZIMRB-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)C3=CNC=C3C#N)F
Computed Properties
- Exact Mass: 324.0465688g/mol
- Monoisotopic Mass: 324.0465688g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 491
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.6Ų
- XLogP3: 4.1
1H-Pyrrole-3-carbonitrile, 4-[4-chloro-2-(2-fluorobenzoyl)phenyl]- Related Literature
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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